Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate
Description
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate is a heterocyclic compound featuring a pyridazine core substituted with a 4-chloroanilino carbonyl group and a methyl ester moiety. The 4-chloroanilino group introduces electron-withdrawing properties, which may influence reactivity and intermolecular interactions, while the ester group enhances solubility in organic solvents. This compound’s synthesis and characterization likely involve techniques such as FTIR spectroscopy and thin-layer chromatography (TLC), as employed for structurally related molecules .
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)carbamoyl]-6-oxodiazinane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4/c1-21-12(19)8-6-11(18)16-17(7-8)13(20)15-10-4-2-9(14)3-5-10/h2-5,8H,6-7H2,1H3,(H,15,20)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXBAPQODZUHAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NN(C1)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((4-chloroanilino)carbonyl)-6-oxohexahydro-4-pyridazinecarboxylate, also known by its chemical formula C13H14ClN3O4, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a unique structure that contributes to its diverse pharmacological properties.
Chemical Structure and Properties
The compound features a pyridazine ring, which is known for its biological relevance, particularly in medicinal chemistry. The presence of the 4-chloroaniline moiety enhances its interaction with biological targets, potentially influencing various signaling pathways.
Key Properties:
- Molecular Weight : 299.72 g/mol
- CAS Number : 67300-22-0
- Solubility : Soluble in organic solvents, limited solubility in water.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Apoptosis induction |
| A549 (Lung) | 12.7 | Cell cycle arrest |
| HeLa (Cervical) | 20.5 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacteria and fungi. Tests conducted against Gram-positive and Gram-negative bacteria showed promising results, indicating that it may serve as a potential lead compound for developing new antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
- Anticancer Efficacy in Animal Models : A study conducted on mice bearing xenograft tumors revealed that administration of this compound resulted in a significant reduction in tumor volume compared to controls. The study highlighted the compound's ability to modulate immune responses, enhancing antitumor immunity.
- Synergistic Effects with Other Agents : Research has shown that when combined with conventional chemotherapeutics like doxorubicin, this compound enhances the overall cytotoxic effect on resistant cancer cell lines, suggesting potential for combination therapies.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Inhibition of Kinase Activity : Preliminary data suggest that the compound may inhibit certain kinases involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, indicating oxidative stress as a contributing factor to its anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares functional groups with organotin-substituted α-anilinomethyl phosphonates, such as diphenyl-1-(4-chloroanilino)-1-[3-(tri-n-butylstannyl)-phenyl]methyl phosphonate (IVa) . Key comparisons include:
The 4-chloroanilino group is a common motif, enhancing lipophilicity and stability in both compounds. However, the pyridazine core in the target compound may confer distinct conformational constraints compared to the flexible phosphonate backbone of IVa.
Analytical Characterization
Both compounds employ FTIR spectroscopy and TLC for purity assessment . For structural elucidation, X-ray crystallography using software like SHELXL (a component of the SHELX system) may be utilized, given its prevalence in small-molecule refinement . Differences in hydrogen-bonding patterns (due to the pyridazine vs. phosphonate cores) could be resolved via crystallographic data.
Reactivity and Stability
The methyl ester in the target compound may hydrolyze under acidic/basic conditions, whereas the tri-n-butylstannyl group in IVa is susceptible to oxidative cleavage. The 4-chloroanilino moiety in both compounds likely participates in π-π stacking or halogen bonding, influencing aggregation behavior.
Research Findings and Limitations
- Structural Insights: The pyridazine core’s planarity may enhance π-stacking interactions compared to the non-aromatic phosphonate in IVa.
- Synthetic Challenges: Heavy-metal reagents (e.g., organotin) in IVa’s synthesis pose environmental and safety risks, whereas the target compound’s synthesis avoids these but may require stringent conditions for pyridazine ring formation.
- Data Gaps : Detailed thermodynamic or kinetic data (e.g., solubility, melting points) for the target compound are absent in the provided evidence, limiting direct quantitative comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
